molecular formula C21H17FN2O4 B7750271 ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750271
M. Wt: 380.4 g/mol
InChI Key: PVKCBNMGGFVFTG-ZCXUNETKSA-N
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Description

Ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a fluorobenzoyl group, an isoindoline moiety, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves a multi-step process:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as o-phthalaldehyde and an amine.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and a suitable base.

    Formation of the Oxobutanoate Ester: The final step involves the esterification of the oxobutanoate moiety using ethyl acetoacetate and a catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with other isoindoline derivatives:

    Similar Compounds: Compounds such as ethyl (2Z)-2-[3-[(benzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate and ethyl (2Z)-2-[3-[(4-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate.

    Uniqueness: The presence of the 2-fluorobenzoyl group imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-3-28-21(27)17(12(2)25)18-13-8-4-5-9-14(13)19(23-18)24-20(26)15-10-6-7-11-16(15)22/h4-11H,3H2,1-2H3,(H,23,24,26)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKCBNMGGFVFTG-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3F)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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